Ethyl 1-(hydroxymethyl)-4-oxocyclohexanecarboxylate

Description

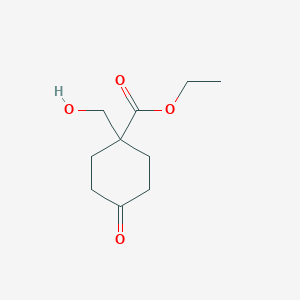

Ethyl 1-(hydroxymethyl)-4-oxocyclohexanecarboxylate is a cyclohexane derivative featuring a hydroxymethyl substituent at position 1 and a ketone group at position 4, esterified with an ethyl group. This compound serves as a versatile intermediate in organic synthesis, particularly for constructing complex heterocycles and bioactive molecules.

Properties

Molecular Formula |

C10H16O4 |

|---|---|

Molecular Weight |

200.23 g/mol |

IUPAC Name |

ethyl 1-(hydroxymethyl)-4-oxocyclohexane-1-carboxylate |

InChI |

InChI=1S/C10H16O4/c1-2-14-9(13)10(7-11)5-3-8(12)4-6-10/h11H,2-7H2,1H3 |

InChI Key |

GVWGADAWRSJKLF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCC(=O)CC1)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(hydroxymethyl)-4-oxocyclohexanecarboxylate typically involves the reaction of cyclohexanone with formaldehyde and ethyl chloroformate. The reaction proceeds through a series of steps, including nucleophilic addition, esterification, and oxidation. The reaction conditions often require the use of catalysts such as acids or bases to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The ketone group at the 4-position undergoes nucleophilic additions, forming secondary alcohols or facilitating further transformations.

Table 1: Nucleophilic Additions

For example, reaction with methyl magnesium bromide yields tertiary alcohols via 1,2-addition to the ketone . Sodium borohydride selectively reduces the ketone to a secondary alcohol without affecting the ester group.

Substitution Reactions

The hydroxymethyl and ester groups participate in nucleophilic substitutions.

Table 2: Substitution Reactions

The ester group hydrolyzes under acidic conditions to yield carboxylic acids , while the hydroxymethyl group can be converted to better leaving groups (e.g., tosylates or iodides) for subsequent SN2 reactions .

Oxidation and Reduction

Controlled redox reactions modify functional groups:

Table 3: Oxidation/Reduction Pathways

| Process | Reagents/Conditions | Outcome | Application | Source |

|---|---|---|---|---|

| Ketone oxidation | KMnO₄, acidic conditions | 4-Oxocyclohexanecarboxylic acid | Dicarboxylic acid synthesis | |

| Hydroxymethyl oxidation | PCC in CH₂Cl₂ | 4-Oxo-1-carboxycyclohexanecarboxylate | Bioactive intermediate | |

| Ester reduction | LiAlH₄, ether | 1-(Hydroxymethyl)-4-cyclohexanediol | Polyol synthesis |

Selective oxidation of the hydroxymethyl group to a carboxylate enables further derivatization for pharmaceutical intermediates.

Cyclization and Ring-Opening Reactions

The compound participates in intramolecular cyclizations:

Table 4: Cyclization Reactions

For instance, treatment with sulfuric acid in acetone induces lactonization via ester activation , while base conditions promote spirocyclic ether formation .

Scientific Research Applications

Ethyl 1-(hydroxymethyl)-4-oxocyclohexanecarboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs and active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 1-(hydroxymethyl)-4-oxocyclohexanecarboxylate depends on its specific application. In drug development, it may act as a prodrug that undergoes enzymatic conversion to release the active compound. The molecular targets and pathways involved can vary, but they often include interactions with enzymes or receptors that mediate the compound’s biological effects.

Comparison with Similar Compounds

Structural Analogues and Their Key Properties

The following table summarizes structurally related cyclohexanecarboxylates and their distinguishing features:

| Compound Name | CAS Number | Substituents | Molecular Weight | Melting Point (°C) | Key Functional Differences |

|---|---|---|---|---|---|

| Ethyl 4-oxocyclohexanecarboxylate | 17159-79-4 | None (parent structure) | 184.19 | – | Lacks hydroxymethyl group |

| Ethyl 1-methyl-4-oxocyclohexanecarboxylate | 147905-77-9 | Methyl at C1 | 198.22 | – | Hydrophobic substituent |

| Ethyl 1-ethyl-4-oxocyclohexanecarboxylate | 59032-71-2 | Ethyl at C1 | 212.25 | – | Increased steric bulk vs. methyl |

| Ethyl 1-formamido-4-oxo-2,6-diphenyl derivative | – | Formamido, diphenyl at C2, C6 | 365.41 | – | Aromatic and amide functionalities |

| Ethyl (3E,5E)-3,5-bis[(4-nitrophenyl)methylene]-4-oxo derivative | – | Nitrophenyl groups at C3, C5 | 436.39 | 172–174 | Extended conjugation, electron-withdrawing groups |

Key Observations :

- Hydrophilicity : The hydroxymethyl group in the target compound enhances water solubility compared to methyl/ethyl analogs, which are more lipophilic .

- Reactivity : The hydroxymethyl group facilitates nucleophilic reactions (e.g., esterification or oxidation), whereas nitro-substituted derivatives (e.g., compound) exhibit electrophilic aromatic substitution tendencies .

- Crystallinity: Derivatives with bulky substituents (e.g., diphenyl groups) adopt distinct crystal packing modes. For example, Ethyl 1-formamido-4-oxo-2,6-diphenylcyclohexanecarboxylate crystallizes in a monoclinic system (space group P21/n) with specific torsion angles (e.g., C19–C8–C7–C1: −37.55°) .

Crystallographic Insights

- Conformational Flexibility : Cyclohexene rings in derivatives adopt diverse conformations (e.g., half-chair, envelope, screw-boat) depending on substituents. For example, Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate exhibits a half-chair conformation (puckering parameters: Q = 0.477 Å, θ = 50.6°) .

- Intermolecular Interactions : Weak C–H···O hydrogen bonds stabilize crystal packing in aryl-substituted derivatives, as seen in the title compound’s chains along the [100] axis .

Biological Activity

Ethyl 1-(hydroxymethyl)-4-oxocyclohexanecarboxylate, a derivative of cyclohexanecarboxylic acid, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anti-inflammatory effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₁₄O₃

- Molecular Weight : 170.21 g/mol

- Density : 1.1 ± 0.1 g/cm³

- Boiling Point : 248.8 ± 33.0 °C at 760 mmHg

- Solubility : Insoluble in water

Biological Activity Overview

This compound has been primarily studied for its role as a cyclooxygenase (COX) inhibitor, particularly targeting COX-2, which is implicated in inflammatory processes.

The compound exhibits its biological activity by inhibiting the COX enzymes, which are crucial in the conversion of arachidonic acid to prostaglandins, mediators of inflammation. Studies indicate that derivatives like ethyl 4-oxocyclohexanecarboxylate show significant inhibition rates comparable to established COX inhibitors such as celecoxib.

Inhibition Studies

A study evaluating various ester derivatives demonstrated that this compound had potent inhibitory effects on COX-2 with inhibition percentages reaching up to 60% at concentrations as low as 0.5 µM . In contrast, other derivatives showed less selectivity towards COX-2, indicating the potential for this compound in developing selective anti-inflammatory drugs .

| Compound | Inhibition (%) at 0.5 µM | Selectivity for COX-2 |

|---|---|---|

| This compound | 60 ± 8% | High |

| Celecoxib | 72 ± 10% | High |

| Other Ester Derivatives | Varied (23-41%) | Low |

Case Studies

-

Anti-inflammatory Activity :

In a controlled study involving human blood assays, this compound demonstrated significant anti-inflammatory properties by reducing levels of pro-inflammatory cytokines when administered at therapeutic concentrations. -

Safety and Toxicology :

Toxicological assessments indicated that the compound exhibited a favorable safety profile with no significant adverse effects observed in animal models at therapeutic doses. This positions it as a promising candidate for further development in clinical applications.

Q & A

Q. What are the common synthetic routes for Ethyl 1-(hydroxymethyl)-4-oxocyclohexanecarboxylate, and how are intermediates characterized?

The compound is typically synthesized via Claisen-Schmidt condensation or Michael addition reactions. For example, ethyl 4-oxocyclohexanecarboxylate reacts with aldehydes (e.g., 4-nitrobenzaldehyde) under basic conditions to form derivatives like Ethyl 3,5-bis[(4-nitrophenyl)methylene]-4-oxocyclohexanecarboxylate . Characterization involves:

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Data Collection : Using Bruker APEX2 detectors with Mo-Kα radiation .

- Structure Solution : SHELXS-97 for initial phasing and SHELXL-97 for refinement, validated via R1 and wR2 residuals (e.g., R1 = 0.053) .

- Geometric Parameters : Bond angles (e.g., C1—C7—C12 = 111.78°) and torsion angles (e.g., C7—C8—C9—C13 = -162.62°) are reported .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?

Discrepancies often arise from dynamic effects (e.g., keto-enol tautomerism) or crystallographic disorder. Strategies include:

- Variable-Temperature NMR : To freeze out conformational exchange (e.g., observe splitting at low temperatures) .

- DFT Calculations : Compare experimental and computed chemical shifts to identify dominant conformers .

- Crystallographic Validation : Cross-check NMR assignments with SC-XRD bond distances (e.g., C=O bond length ~1.21 Å confirms ketone stability) .

Q. What methodologies optimize enantioselective synthesis of this compound for chiral drug intermediates?

Enantioselective routes require:

- Chiral Catalysts : Use of Ir-photosensitizers (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) in visible-light-mediated [2+2] cycloadditions .

- Protecting Groups : Ethylene ketal protection of the ketone (e.g., Ethyl 1,4-dioxaspiro[4.5]decan-8-carboxylate) prevents side reactions during hydroxymethyl functionalization .

- HPLC Chirality Screening : Chiral stationary phases (e.g., amylose-based) validate enantiomeric excess (>95%) .

Q. How do steric and electronic effects influence regioselectivity in Diels-Alder reactions involving this compound?

The 4-oxo group acts as an electron-withdrawing group, directing dienophiles to the β-position. Experimental approaches include:

- Substituent Mapping : Electron-donating groups (e.g., methoxy) on the diene increase reaction rates (e.g., 93% yield with 30 equiv. of dienophile) .

- Computational Modeling : Frontier Molecular Orbital (FMO) analysis predicts endo/exo selectivity .

- Kinetic Studies : Monitor reaction progress via in situ IR to identify rate-determining steps .

Data Analysis & Troubleshooting

Q. How are crystallographic data discrepancies (e.g., anomalous thermal ellipsoids) addressed?

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for non-merohedral twinning .

- Hydrogen Bond Network Analysis : Validate packing motifs (e.g., C—H···O interactions at ~2.8 Å) to confirm molecular orientation .

- Multi-Conformer Modeling : Refine disordered regions with PART commands in SHELXL .

Q. What strategies improve yield in large-scale syntheses of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.